(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid
Description
This compound is a derivative of the fluorenylmethoxycarbonyl (Fmoc)-protected amino acid family, characterized by its chiral (2S)-configuration and a benzoxazolone (2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl) substituent. The Fmoc group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS), while the benzoxazolone ring introduces unique electronic and steric properties. The molecular formula is C₂₅H₁₈N₂O₆, with a molecular weight of 454.42 g/mol (inferred from structural analogs in the evidence). Its structure combines a rigid aromatic heterocycle with a flexible amino acid backbone, making it valuable in medicinal chemistry for modulating peptide stability and bioactivity .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c28-23(29)21(12-14-9-10-22-20(11-14)26-25(31)33-22)27-24(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21H,12-13H2,(H,26,31)(H,27,30)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLKIGUOPXQAY-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)OC(=O)N5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)OC(=O)N5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid, also referred to by its CAS number 148515-85-9, is a complex organic compound featuring a fluorenyl group and a benzoxazole moiety. This compound has garnered attention due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₄₁H₃₅N₁O₈
- Molecular Weight : 669.73 g/mol
- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-4-methoxybenzyl)-L-alanine
- SMILES Notation : CC@@HN(C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)CC4=CC=C(OC)C=C4OC(OCC5C6=C(C7=C5C=CC=C7)C=CC=C6)=O
Biological Activity Overview
Research indicates that compounds containing the fluorenyl and benzoxazole moieties exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Effects : The structural components may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by interfering with signaling pathways involved in cancer progression.
The biological activity of (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer.
- Cellular Uptake Enhancement : The fluorenyl group enhances the compound's ability to penetrate cellular membranes, increasing bioavailability and efficacy.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in PubMed reported that derivatives of compounds similar to (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid exhibited significant antimicrobial activity against strains of Mycobacterium tuberculosis and other pathogens. The fluorenyl moiety was noted for its role in enhancing membrane permeability, facilitating the uptake of the compound into bacterial cells .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on related compounds indicated their ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid could be beneficial in treating inflammatory diseases .
Case Study 3: Cancer Therapeutics
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines through the modulation of apoptotic pathways. The specific mechanisms include the activation of caspases and the downregulation of anti-apoptotic proteins .
Scientific Research Applications
Overview
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid is a complex organic compound primarily utilized in the fields of medicinal chemistry and peptide synthesis. Characterized by its unique functional groups and stereochemistry, this compound serves as a versatile building block in the development of biologically active peptides and other pharmaceutical agents.
Peptide Synthesis
The compound is primarily employed as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for the selective protection of amino acids during coupling reactions. This is crucial for synthesizing peptides with complex sequences while minimizing side reactions.
Drug Development
Due to its structural characteristics, this compound can be used to create peptide-based drugs . The incorporation of specific functional groups can enhance the pharmacological properties of peptides, including their efficacy and stability. Research indicates that peptides synthesized using this compound exhibit significant biological activity against various targets, making them potential candidates for therapeutic applications.
Bioconjugation
The compound can facilitate bioconjugation processes , where it serves as a linker between biomolecules such as proteins and drugs. This application is particularly relevant in developing targeted therapies that improve drug delivery and reduce side effects.
Research Tool
In biochemical research, this compound is utilized to study the interactions between peptides and biological macromolecules (e.g., proteins and nucleic acids). Understanding these interactions can provide insights into the mechanisms of action of various biological processes and diseases.
Case Study 1: Peptide Synthesis Using Fmoc Chemistry
A study demonstrated the effectiveness of Fmoc-protected amino acids in synthesizing cyclic peptides with enhanced stability and activity. The use of this compound allowed for efficient coupling reactions that yielded high-purity peptides suitable for biological assays.
Case Study 2: Targeted Drug Delivery
Research exploring peptide-drug conjugates highlighted the role of this compound in improving the specificity of drug delivery systems. By attaching therapeutic agents to peptides synthesized using this compound, researchers were able to enhance the targeting capabilities towards cancer cells while minimizing systemic toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected amino acids, which differ primarily in their side-chain substituents. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
*LogP values estimated based on structural analogs.
†Predicted using fragment-based methods due to lack of direct experimental data.
Key Findings from Research
Bioactivity Clustering : Compounds with aromatic substituents (e.g., benzoxazolone, benzodioxole) cluster together in bioactivity profiles, suggesting shared mechanisms like protein binding via π-π stacking .
Solubility Trends: Polar substituents (e.g., carbamoylamino) improve aqueous solubility (LogP ~1.2), whereas hydrophobic groups (e.g., o-tolyl) enhance lipid bilayer penetration .
Structural Analysis
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
